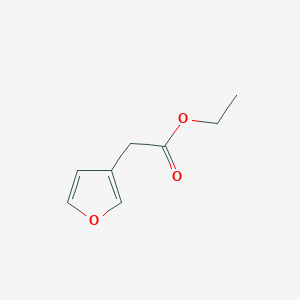

Ethyl 2-(furan-3-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(furan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-11-8(9)5-7-3-4-10-6-7/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUYJQTXFMNQFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Furan 3 Yl Acetate

Classical Esterification and Transesterification Approaches

The most straightforward methods for synthesizing ethyl 2-(furan-3-yl)acetate (B494440) involve the formation of the ester bond from readily available precursors.

Direct Esterification of Furan-3-ylacetic Acid with Ethanol (B145695)

The direct esterification of furan-3-ylacetic acid with ethanol, often catalyzed by a strong acid, is a fundamental and widely used method. This reaction, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack of ethanol. alfa-chemistry.com

Reaction Conditions and Catalysts:

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). alfa-chemistry.comresearchgate.net The reaction is typically carried out by refluxing the furan-3-ylacetic acid in an excess of ethanol, which also serves as the solvent, to drive the equilibrium towards the product side. researchgate.net In some cases, dehydrating agents may be employed to remove the water formed during the reaction, further increasing the yield.

| Catalyst | Conditions | Yield |

| Concentrated H₂SO₄ | Reflux with ethanol | High |

| FeCl₃·6H₂O | Refluxing mesitylene (B46885) (for long-chain acids) | Quantitative |

This table presents common catalysts and conditions for Fischer esterification. Specific yields for ethyl 2-(furan-3-yl)acetate may vary based on precise reaction parameters.

Transesterification from Other Furan-3-yl Esters

Transesterification is another classical approach where an existing ester of furan-3-ylacetic acid, such as mthis compound, is converted to the ethyl ester by reaction with ethanol in the presence of an acid or base catalyst. google.com This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid.

Catalytic Systems:

Both acid and base catalysts can be employed. Acid catalysts function similarly to those in direct esterification. Base catalysts, such as sodium ethoxide or potassium carbonate, deprotonate the alcohol, increasing its nucleophilicity. google.comresearchgate.net The choice of catalyst depends on the substrate's stability and the desired reaction conditions. google.comresearchgate.net For instance, a process for preparing furan (B31954) esters via transesterification has been described using an alkaline carbonate catalyst at temperatures ranging from 0°C to 90°C. google.com

| Catalyst | Alcohol | Temperature | Yield |

| Potassium Carbonate | Tetrahydrofurfuryl alcohol | 50°C | 92% |

| Alkaline Carbonate | Furfuryl alcohol | 0-90°C | Not specified |

This table illustrates examples of transesterification reactions for preparing furan esters, highlighting the versatility of this method. google.com

Alkylation and Arylation Strategies Employing Furan-3-yl Precursors

More advanced synthetic routes involve the formation of the carbon-carbon bond adjacent to the furan ring.

C-Alkylation of Enolates Derived from Furan-3-ylacetic Acid

The C-alkylation of enolates provides a powerful method for constructing the carbon skeleton of the target molecule. openstax.org In this approach, a suitable derivative of furan-3-ylacetic acid is deprotonated to form a nucleophilic enolate, which then reacts with an electrophilic ethylating agent.

Base and Reaction Conditions:

Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to generate the enolate quantitatively at low temperatures. openstax.org The resulting enolate can then be treated with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to introduce the ethyl group. This method allows for precise control over the substitution pattern.

A study on the direct enantioselective conjugate addition of carboxylic acids utilized chiral lithium amides to form enediolates from arylacetic acids, including 3-furanacetic acid, which then reacted with Michael acceptors. nih.gov This demonstrates the potential for creating chiral centers adjacent to the furan ring.

Palladium-Catalyzed Cross-Coupling Reactions for Furan-3-yl Acetates

Palladium-catalyzed cross-coupling reactions represent a modern and versatile tool for the synthesis of complex organic molecules, including furan derivatives. mdpi.comyale.edu While direct palladium-catalyzed synthesis of this compound is not extensively documented, related methodologies suggest its feasibility.

For instance, a palladium-catalyzed carbonylative arylation of allenols with aryl iodides and alcohols has been reported to produce 2-(3-furyl)acetates. vu.nl This reaction proceeds through the formation of an allyl-Pd(II) intermediate, followed by carbonylative esterification and cycloaromatization. vu.nl Another approach involves the palladium-catalyzed oxidative cross-coupling of conjugated enynones with organoboronic acids to yield functionalized furan derivatives. researchgate.net These methods highlight the potential of palladium catalysis in constructing the furan-3-yl acetate (B1210297) scaffold.

Multi-Component Reactions Incorporating Furan-3-yl Building Blocks

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. nih.govresearchgate.net The synthesis of furan derivatives through MCRs is an active area of research.

Several studies have demonstrated the use of furan-2-carbaldehyde and other furan derivatives in MCRs to synthesize complex heterocyclic structures. tandfonline.com For example, a one-pot four-component reaction has been developed for the diastereoselective synthesis of dihydro-1H-furo[2,3-c]pyrazoles. ajgreenchem.com While a direct MCR for this compound is not explicitly described, the principles of MCRs could be applied by designing a reaction that incorporates a furan-3-yl building block, an acetate equivalent, and an ethyl source. For example, a reported multi-component synthesis of 2-amino-4-(furan-3-yl)-6,6-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile showcases the incorporation of a furan-3-yl moiety in a complex scaffold. nih.gov

| Reaction Type | Reactants | Product |

| Four-component reaction | β-keto ester, hydrazine, aromatic aldehyde, pyridinium (B92312) salt | dihydro-1H-furo[2,3-c]pyrazole |

| Three-component reaction | Aromatic aldehyde, dimedone, malononitrile | 2-amino-4H-benzo[b]pyran derivatives |

This table provides examples of multi-component reactions that utilize furan building blocks or produce furan-containing structures, illustrating the potential for applying this strategy to the synthesis of this compound. nih.govajgreenchem.com

Ugi Reactions and Related Isocyanide-Based Multicomponent Syntheses

Isocyanide-based multicomponent reactions, such as the Ugi four-component reaction (U-4CR), are powerful tools for the rapid assembly of complex molecules from simple starting materials. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. While a direct Ugi synthesis of this compound is not prominently featured in the literature, the principles of the reaction can be applied to construct related furan-containing structures. For instance, a study on the synthesis of an ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate involved the U-4CR of furfurylamine, formaldehyde, acrylic acid, and ethyl 2-isocyanoacetate. mdpi.com This demonstrates the feasibility of incorporating a furan moiety into a complex acetate derivative using this methodology.

The general mechanism of the Ugi reaction involves the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final α-acylamino amide product. The flexibility of the starting components allows for the introduction of a furan ring at various positions. For the synthesis of this compound, a hypothetical Ugi-type approach could involve a furan-3-carboxaldehyde, an appropriate amine and carboxylic acid, and an isocyanoacetate derivative.

Table 1: Example of an Ugi Reaction for the Synthesis of a Furan-Containing Acetate Derivative mdpi.com

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product |

| Formaldehyde | Furfurylamine | Acrylic Acid | Ethyl 2-isocyanoacetate | Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate |

Other Domino and Cascade Reactions

Domino and cascade reactions, which involve two or more sequential transformations in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. researchgate.netresearchgate.nete-bookshelf.deepfl.chnih.gov Various domino strategies have been developed for the synthesis of substituted furans. organic-chemistry.org

One notable example is a palladium-catalyzed domino reaction that leads to the formation of spirocyclic pyrrolines through a sequence of Narasaka–Heck cyclization, C–H activation, and a [4+2] annulation. rsc.org While this specific example does not yield this compound, it highlights the potential of transition-metal-catalyzed cascade reactions to construct complex heterocyclic systems from simple precursors. Another approach involves a domino Knoevenagel condensation/hetero-Diels-Alder reaction to produce dihydropyrans, which can be precursors to furan-containing molecules. researchgate.net

A domino Suzuki-type coupling followed by a 4π-electrocyclic ring-opening has been utilized in the total synthesis of complex natural products containing polyene structures. nih.gov The application of such a strategy to furan precursors could provide a novel route to substituted furan derivatives.

Chemo- and Regioselective Synthesis of the Furan-3-yl Isomer

A significant challenge in the synthesis of this compound is controlling the regioselectivity to favor the 3-substituted isomer over the often more accessible 2-substituted counterpart.

Differentiation from Furan-2-yl and Other Isomers

The inherent electronic properties of the furan ring, with the C2 and C5 positions being more electron-rich and sterically accessible, often lead to preferential reaction at these sites during electrophilic substitution. Therefore, strategies to direct functionalization to the C3 or C4 positions are of great interest.

One successful approach to achieve regioselective synthesis of 3-substituted furans involves the use of directing groups or specific catalytic systems. For example, a gold-catalyzed domino-cyclization alkynylation process has been developed for the selective synthesis of 3-alkynylated furans. epfl.ch This method circumvents the challenge of direct C-H functionalization at the less reactive C3 position.

Another strategy involves the use of starting materials that are already functionalized at the desired position. For instance, the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) leads to hydroarylation at the carbon-carbon double bond, yielding 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov While this example starts with a furan-2-yl derivative, the principle of using a pre-functionalized furan can be applied to the synthesis of 3-substituted analogs.

Table 2: Regioselective Synthesis of Alkynylated Furans epfl.ch

| Furan Substrate | Alkyne Source | Catalyst | Product | Regioselectivity |

| 2-Substituted Furan | TIPS-EBX | Au(I) | 2-Alkynyl Furan | High |

| Allenic Ketone | TIPS-EBX | Au(III)/Picolinic Acid | 3-Alkynyl Furan | High |

TIPS-EBX = 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Stereochemical Control in Alpha-Substituted Analogs

Achieving stereocontrol at the α-position of the acetate side chain is crucial for the synthesis of chiral analogs of this compound. This can be accomplished through various asymmetric synthesis strategies.

One approach involves the use of chiral auxiliaries or catalysts in aldol-type reactions. For example, the stereoselective synthesis of cis-substituted dihydrobenzofurans has been achieved via an intramolecular aldol (B89426) reaction. scirp.org While not directly applicable to the acyclic side chain of this compound, this demonstrates the principle of using intramolecular reactions to control stereochemistry.

Another strategy is the use of stereoselective reduction of a corresponding α-ketoester or the stereoselective alkylation of an enolate derived from this compound using a chiral base or phase-transfer catalyst. The synthesis of furanosesquiterpenes has been achieved with high stereoselectivity through the coupling of a chiral cyclogeranyl moiety with a furan derivative, showcasing the use of chiral building blocks. mdpi.com Similarly, the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines has been reported using a copper-catalyzed cascade reaction, resulting in products with a quaternary stereogenic center as single diastereomers. rsc.org

Catalyst Systems in this compound Synthesis

The choice of catalyst is paramount in modern organic synthesis, often dictating the efficiency, selectivity, and environmental impact of a reaction.

Lewis Acid Catalysis

Lewis acids play a crucial role in a wide array of organic transformations by activating electrophiles and promoting bond formation. In the context of furan synthesis, Lewis acids can be employed to catalyze various reactions, including Friedel-Crafts acylations, cycloadditions, and ring-opening reactions. chim.itmdpi.com

For instance, the synthesis of furan-2-ylglyoxylates can be achieved through the reaction of furan with ethyl oxalyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃). chim.it The reaction of 3-(furan-2-yl)propenoic acid derivatives with arenes can also be promoted by Lewis acids like AlCl₃ and AlBr₃. nih.gov

In a study on the synthesis of functionalized 1-hydroxycarbazoles, various Lewis acids, including Yb(OTf)₃, In(OTf)₃, Hf(OTf)₄, and AlCl₃, were screened for their effectiveness in catalyzing a ring-opening benzannulation of dihydrofuran acetals. mdpi.com This highlights the broad applicability of different Lewis acids in transformations involving furan-based substrates. The choice of Lewis acid can significantly impact the reaction outcome, with factors such as the metal center and the counterion influencing reactivity and selectivity.

Table 3: Lewis Acids in Furan-Related Syntheses

| Reaction Type | Substrate | Lewis Acid | Product | Reference |

| Friedel-Crafts Acylation | Furan | AlCl₃ | Ethyl 2-(furan-2-yl)-2-oxoacetate | chim.it |

| Hydroarylation | 3-(Furan-2-yl)propenoic acid | AlCl₃, AlBr₃ | 3-Aryl-3-(furan-2-yl)propanoic acid | nih.gov |

| Ring-Opening Benzannulation | 5-(Indolyl)dihydrofuran acetal | Yb(OTf)₃, Al(OTf)₃ | 1-Hydroxycarbazole-2-carboxylate | mdpi.com |

| Thiazole Synthesis | (E)-3-(furan-2-yl)-1,5-diphenylpent-1-en-4-yn-3-ol | Ca(OTf)₂ | (E)-4-(1-(Furan-2-yl)-3-phenylallyl)-2,5-diphenylthiazole | acs.org |

Transition Metal Catalysis (e.g., Gold, Rhodium)

Transition metal catalysis provides powerful and efficient pathways for the construction of furan rings and their derivatives. While palladium-catalyzed methods are more commonly documented for the synthesis of 2-(furan-3-yl)acetates, gold and rhodium catalysts offer unique reactivities for synthesizing substituted furans from various acyclic precursors. These methods are noted for their high efficiency and selectivity under mild reaction conditions.

Rhodium-Catalyzed Furan Synthesis

Rhodium catalysts, particularly rhodium(II) acetate, are highly effective in promoting the synthesis of furans through reactions involving α-diazocarbonyl compounds. researchgate.net A common strategy involves the rhodium-catalyzed decomposition of diazocarbonyls in the presence of acetylenes, which leads to the formation of furans via intermediate dipolar species. researchgate.net While this method has been successfully applied to produce a variety of substituted furan derivatives, such as ethyl 2-methyl-5-phenyl-3-furancarboxylate, its direct application to this compound is a subject for further research. researchgate.net The versatility of rhodium catalysis is also demonstrated in the asymmetric synthesis of complex heterocyclic structures, including dihydrobenzofurans, through processes like [3+2] annulation reactions. rsc.org

Gold-Catalyzed Furan Synthesis

Gold catalysis has emerged as a premier tool for the cyclization of functionalized alkynes to form heterocyclic systems, including furans. bohrium.comacs.orgresearchgate.net Gold(I) catalysts are particularly adept at activating carbon-carbon triple bonds towards nucleophilic attack, facilitating the construction of the furan ring from precursors like alkynols and furan-ynes. researchgate.netunito.it For instance, gold catalysts have been employed to synthesize 1-(furan-3-yl)-1,2-diones from readily available starting materials, demonstrating the utility of gold in creating functionalized furan-3-yl building blocks under mild conditions. acs.org Research has also shown that gold-catalyzed reactions can produce substituted [(furan-3-yl)ethyl] derivatives from the reaction of 1-(1-alkynyl)cyclopropyl ketones with vinyldiazo ketones. bohrium.com These methodologies highlight the potential of gold catalysis for accessing complex furan-containing molecules. nih.gov

| Catalyst System | Substrate(s) | Product Type | Key Features | Reference(s) |

| Rhodium(II) acetate | α-Diazocarbonyls, Acetylenes | Substituted furans | Formation via dipolar intermediates. | researchgate.net |

| [Cp*Rh(III)] | N-phenoxyacetamides, 1-alkynylphosphine sulfides | 3-Arylbenzofuran-2-yl phosphines | Redox-neutral cyclization with excellent regioselectivity. | researchgate.net |

| Gold(I) complexes | 1-(1-Alkynyl)cyclopropyl ketones, Vinyldiazo ketones | Substituted [(furan-3-yl)ethyl] methanones | Synthesis of furan-3-yl derivatives. | bohrium.com |

| AuCl3 / AgOTf | 1,4-diyn-3-ols | 1-(Furan-3-yl)-1,2-diones | Synthesis of furan-3-yl building blocks. | acs.org |

| (IPr)Au(NTf2) | Furan-ynes, N-Oxides | Dihydropyridinones, Pyranones | Selective synthesis of different heterocycles. | unito.it |

Organocatalytic Approaches

Organocatalysis presents a metal-free alternative for the synthesis of chiral molecules, offering advantages in terms of cost, toxicity, and operational simplicity. These catalysts are particularly effective in promoting asymmetric reactions, such as Michael additions, to create complex stereogenic centers.

Organocatalytic strategies have been successfully employed in the synthesis of functionalized furan and dihydrofuran derivatives. metu.edu.trmdpi.com For example, bifunctional quinine-squaramide organocatalysts have been used for the enantioselective synthesis of 2,3-dihydrofurans. metu.edu.tr Another prominent strategy is the organocatalytic asymmetric Michael addition, a powerful C-C bond-forming reaction. mdpi.comresearchgate.net This approach has been utilized in reactions involving various aldehydes and nitroolefins, catalyzed by proline-derived thioureas, to produce chiral nitro aldehydes with furan moieties. researchgate.net For instance, the Michael addition of aldehydes to (E)-2-(2-nitrovinyl)furan can be catalyzed by N-sulfinylpyrrolidine-containing ureas, demonstrating a pathway to functionalized furan derivatives. beilstein-journals.org

While a direct organocatalytic synthesis of this compound is not prominently described, these established methods for C-C bond formation on furan rings or for the construction of the heterocyclic core itself provide a strong foundation for developing such a route. The application of organocatalytic Michael addition of an ethyl acetate equivalent (e.g., an enolate) to a suitable furan-3-yl-substituted acceptor represents a plausible, yet to be explored, synthetic pathway.

| Catalyst Type | Reactant(s) | Product Type | Key Features | Reference(s) |

| Quinine-based squaramide | 1,3-Dicarbonyl compounds, α-Bromonitroalkenes | Chiral 2,3-dihydrofurans | Enantioselective synthesis of dihydrofurans. | metu.edu.tr |

| Quinine-based primary amine | Cyclic β-diones, α,β-Unsaturated enones | Chiral 3,4-dihydropyrans, Adducts for 2,3-dihydrofuran (B140613) synthesis | Enantioselective Michael addition. | mdpi.com |

| Dipeptidic proline-derived thiourea | Aldehydes, Nitroolefins (e.g., (E)-2-(2-nitrovinyl)furan) | Chiral γ-nitro aldehydes | High enantioselectivity and diastereoselectivity. | researchgate.net |

| N-Sulfinylpyrrolidine urea | Aldehydes, (E)-2-(2-nitrovinyl)furan | Chiral aldehydes with furan moiety | Asymmetric Michael addition. | beilstein-journals.org |

Reactivity and Chemical Transformations of Ethyl 2 Furan 3 Yl Acetate

Reactions Involving the Furan (B31954) Ring System

The furan moiety is an electron-rich five-membered aromatic heterocycle, which makes it significantly more reactive than benzene (B151609) in many instances. The presence of the –CH₂COOEt group at the 3-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring readily undergoes electrophilic aromatic substitution (EAS) under mild conditions. acs.orgnih.gov The heteroatom's lone pairs contribute to the aromatic system, increasing the ring's electron density and nucleophilicity. nih.gov Substitution on an unsubstituted furan preferentially occurs at the C2 or C5 positions, as the carbocation intermediate (sigma complex) formed by attack at these positions is better stabilized by resonance, with three resonance structures compared to two for attack at C3 or C4. acs.orgnih.gov

For Ethyl 2-(furan-3-yl)acetate (B494440), the –CH₂COOEt substituent at the C3 position is a weakly deactivating, meta-directing group in the context of classic benzene chemistry. However, in the highly activated furan system, substitution is still anticipated to occur predominantly at the alpha-positions (C2 and C5) due to the inherent reactivity of these sites. The C2 and C5 positions are electronically favored for electrophilic attack.

Common EAS reactions applicable to the furan ring include:

Halogenation: Bromination or chlorination can be achieved with mild reagents like bromine in dioxane.

Nitration: Typically performed with acetyl nitrate (B79036) to avoid the harsh conditions of mixed acid which can degrade the furan ring.

Sulfonation: Can be accomplished using a sulfur trioxide-pyridine complex.

Friedel-Crafts Reactions: Acylation, a key C-C bond-forming reaction, can be carried out using acyl halides or anhydrides with a Lewis acid catalyst. nih.gov Due to the furan ring's high reactivity, milder catalysts than AlCl₃, such as triflic acid or Sc(OTf)₃, are often employed, sometimes with esters serving as the acylating agents. researchgate.net

| Reaction | Typical Reagents | Expected Major Product(s) |

| Bromination | Br₂ in Dioxane | Ethyl 2-(2-bromo-furan-3-yl)acetate and/or Ethyl 2-(5-bromo-furan-3-yl)acetate |

| Acylation | Ac₂O, SnCl₄ | Ethyl 2-(2-acetyl-furan-3-yl)acetate and/or Ethyl 2-(5-acetyl-furan-3-yl)acetate |

Ring Opening and Rearrangement Reactions (e.g., Achmatowicz, Piancatelli rearrangements)

The Achmatowicz and Piancatelli rearrangements are powerful synthetic methods that utilize furan derivatives to generate highly functionalized cyclic compounds. These reactions typically require a furfuryl alcohol (a furan with a hydroxymethyl group) as the starting material. rwth-aachen.demdpi.com Therefore, Ethyl 2-(furan-3-yl)acetate is not a direct substrate for these transformations. A preliminary reduction of the ethyl ester functional group to the corresponding primary alcohol, 2-(furan-3-yl)ethanol, would be necessary.

Achmatowicz Reaction: This reaction is an oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. rwth-aachen.deresearchgate.net The process involves the oxidation of the furan ring, often with reagents like bromine in methanol (B129727) or m-CPBA, followed by rearrangement. nih.govrsc.org If 2-(furan-3-yl)ethanol were subjected to these conditions, it could potentially rearrange, although the classic reaction is defined for furan-2-yl carbinols.

Piancatelli Rearrangement: This rearrangement involves the acid-catalyzed conversion of 2-furylcarbinols into 4-hydroxycyclopentenones. mdpi.comnih.gov The reaction proceeds through a furan ring opening followed by a 4π-electrocyclization. organic-chemistry.org While the substrate scope has been expanded, it remains centered on furan-2-yl carbinols. The reactivity of a 3-substituted analogue like 2-(furan-3-yl)ethanol in this rearrangement is not as well-documented. rsc.org

Hydrogenation and Dearomatization Pathways of the Furan Moiety

The furan ring can be partially or fully reduced to yield dihydrofurans or tetrahydrofurans, respectively. The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction and for achieving selectivity in the presence of the ester group.

Catalytic Hydrogenation: Traditional heterogeneous catalysts like palladium (Pd), platinum (Pt), nickel (Ni), and ruthenium (Ru) are effective for the hydrogenation of the furan ring. This process typically requires high pressures of hydrogen gas. A significant challenge is the chemoselective reduction of the furan ring without concurrent reduction of the ethyl ester to an alcohol. Depending on the catalyst, ring-opening side reactions can also occur.

Brønsted Acid-Catalyzed Reduction: A milder, more recent method involves the use of a Brønsted acid catalyst (e.g., TFA or TfOH) with a silane (B1218182) reducing agent (e.g., Et₃SiH) in a solvent like hexafluoroisopropanol (HFIP). rwth-aachen.deresearchgate.net This system allows for the controlled reduction of a wide variety of furans. Depending on the acid strength, the reaction can be stopped at the 2,5-dihydrofuran (B41785) stage or proceed to the fully saturated tetrahydrofuran (B95107) derivative. researchgate.net This method has been shown to tolerate ester functional groups. rwth-aachen.de

Oxidation of the Furan Ring

The electron-rich furan ring is susceptible to oxidation, which often leads to dearomatization and ring cleavage. The nature of the products depends heavily on the oxidant and reaction conditions.

Oxidative Ring Opening: Strong oxidizing agents can cleave the furan ring. For instance, vapor-phase oxidation over vanadium-based catalysts can yield maleic anhydride (B1165640). In solution, oxidation can generate reactive intermediates such as epoxides or cis-enediones. Oxidation of furans bearing β-ketoester groups with Mn(III)/Co(II) catalysts under an oxygen atmosphere leads to ring-opened 1,4-dicarbonyl compounds. These highly functionalized products can undergo subsequent intramolecular reactions.

Formation of Hydroxylated Species: Milder oxidation, for example with peroxy acids like m-CPBA, can lead to hydroxylated furanone derivatives through various intermediates. The presence of the ester side chain on this compound would influence the stability and subsequent reaction pathways of these intermediates.

Cycloaddition Reactions of the Furan Diene

The furan ring can act as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful route for the synthesis of complex polycyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): Furan reacts with electron-deficient alkenes or alkynes (dienophiles) to form oxabicyclic adducts. The reaction is often reversible, particularly with furan itself. For substituted furans like this compound, the reaction with potent dienophiles such as maleic anhydride or dimethyl acetylenedicarboxylate (B1228247) would be expected to proceed, yielding a substituted 7-oxabicyclo[2.2.1]heptene derivative. These reactions can be promoted by high pressure or Lewis acid catalysis.

Other Cycloadditions: Furan derivatives can also participate in higher-order cycloadditions, such as [8+2] cycloadditions with partners like 8,8-dicyanoheptafulvene, although this is more established for furan-2(3H)-ones. Formal [3+2] cycloaddition reactions have also been reported where the furan acts as the 2π component.

Transformations at the Ethyl Ester Functional Group

The ethyl ester group of this compound can undergo a variety of standard transformations without affecting the furan ring, provided that appropriately mild conditions are chosen to avoid ring degradation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(furan-3-yl)acetic acid, under either acidic or basic (saponification) conditions, followed by acidic workup.

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (e.g., methanol, propanol) will replace the ethyl group, forming a new ester. This equilibrium-driven process often requires removal of the ethanol (B145695) byproduct.

Reduction: The ester can be reduced to the primary alcohol, 2-(furan-3-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as THF are typically used for this transformation.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding primary, secondary, or tertiary amide. This reaction is often slower than hydrolysis and may require heating or catalysis.

Hydrolysis and Saponification Kinetics

The hydrolysis of esters, such as this compound, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. For furan derivatives, acid-catalyzed hydrolysis must consider the stability of the furan ring itself, which can be sensitive to strong acidic conditions. Kinetic studies on the acid-catalyzed hydrolysis of furan and its derivatives have shown that the first step, a slow proton transfer to the α-carbon atom of the furan ring, is often rate-determining. researchgate.net The reaction rate is typically first-order with respect to the furan compound and dependent on the acidity of the medium. researchgate.net

Base-Catalyzed Hydrolysis (Saponification): Saponification is the hydrolysis of an ester under basic conditions, a reaction that is effectively irreversible. The kinetics of saponification for simple esters like ethyl acetate (B1210297) are well-established and generally follow second-order kinetics, being first-order in both the ester and the hydroxide (B78521) ion. nih.govstackexchange.com The reaction proceeds through a nucleophilic acyl substitution mechanism. While specific kinetic data for this compound is not readily available, its saponification is expected to follow a similar second-order rate law.

Table 1: General Kinetic Parameters for Ester Saponification

| Parameter | Description | Typical Value/Order |

| Reaction Order | Overall order of the saponification reaction. | Second-order |

| Rate Law | Mathematical expression of the reaction rate. | Rate = k[Ester][OH⁻] |

| Rate Constant (k) | Proportionality constant relating concentration to rate. | Dependent on temperature and specific ester structure. |

Transamidation and Amidification for Furan-3-ylacetamide Derivatives

Transamidation is the process of converting an ester into an amide by reacting it with an amine. This reaction is a valuable method for the synthesis of furan-3-ylacetamide derivatives from this compound. The process typically requires elevated temperatures or the use of a catalyst to proceed efficiently. Both primary and secondary amines can be used to generate the corresponding secondary and tertiary amides, respectively. researchgate.net

The synthesis of various furan-carboxamides has been documented, often starting from the corresponding carboxylic acid or acyl chloride. researchgate.netresearchgate.net For instance, furan-3-carboxamides have been successfully synthesized by reacting a suitable furan-3-acyl precursor with a range of primary and secondary amines, including ammonia, methylamine, and aniline (B41778). researchgate.net A key product that can be synthesized through this route is N-(furan-3-yl)acetamide. biosynth.com Enzymatic methods, using catalysts like Novozym 435, have also been explored for amidation and transamidation reactions involving furan derivatives, although these processes can be slow. rug.nl

Table 2: Examples of Amines for the Synthesis of Furan-3-ylacetamide Derivatives

| Amine | Resulting Amide Structure |

| Ammonia (NH₃) | Primary Amide |

| Methylamine (CH₃NH₂) | N-methyl Amide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl Amide |

| Aniline (C₆H₅NH₂) | N-phenyl Amide |

Reduction to Furan-3-ylethanol and Furan-3-ylethylamine Analogs

The ester functionality of this compound can be reduced to an alcohol, yielding 2-(furan-3-yl)ethan-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde.

Further functional group transformation can convert the resulting alcohol into an amine. A common synthetic route involves converting the alcohol to a better leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an azide (B81097) salt (NaN₃) and subsequent reduction to the primary amine, 2-(furan-3-yl)ethan-1-amine. Alternatively, direct amination methods can be employed. The synthesis of homologous or isomeric furan-containing alcohols and amines, such as 3-(furan-3-yl)propan-1-ol (B2809415) and 2-(furan-2-yl)ethylamine, has been described in the literature, indicating the feasibility of these transformations. chemchart.comgoogle.com

Condensation Reactions Involving the Ester Carbonyl (e.g., Claisen, Dieckmann)

Esters possessing α-hydrogens, such as this compound, are capable of undergoing base-mediated condensation reactions.

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base (e.g., sodium ethoxide). wikipedia.orgmasterorganicchemistry.com One molecule of the ester is deprotonated at the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second ester molecule. uomustansiriyah.edu.iqopenstax.org The subsequent elimination of an alkoxide ion yields a β-keto ester. masterorganicchemistry.comopenstax.org For this compound, this reaction would produce ethyl 2,4-di(furan-3-yl)-3-oxobutanoate. A full equivalent of base is required because the resulting β-keto ester is acidic and is deprotonated by the alkoxide base, driving the reaction to completion. openstax.org

Dieckmann Condensation: The Dieckmann condensation is an intramolecular version of the Claisen condensation, occurring in molecules that contain two ester groups. wikipedia.orgsynarchive.com This reaction is used to form five- or six-membered rings. alfa-chemistry.comorganic-chemistry.org While not directly applicable to this compound itself, a diester derivative tethered by a suitable carbon chain could undergo Dieckmann cyclization to form a cyclic β-keto ester incorporating the furan-3-yl moiety. wikipedia.orgorganicreactions.org The mechanism is analogous to the Claisen condensation, involving intramolecular enolate attack on the second ester group. alfa-chemistry.com

Reactions at the Alpha-Carbon of the Acetate Moiety

The presence of α-hydrogens on the carbon adjacent to the ester carbonyl group makes this position a key site for reactivity.

Alkylation and Acylation via Enolate Chemistry

The α-carbon of this compound can be functionalized through the formation of an enolate intermediate.

Alkylation: The α-hydrogens of the acetate group are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. libretexts.orgmnstate.edu This enolate can then react with an electrophilic alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction. libretexts.orglibretexts.org This process, known as enolate alkylation, results in the formation of a new carbon-carbon bond at the α-position, yielding an α-substituted furan-3-yl acetate derivative. libretexts.org The choice of alkylating agent is typically restricted to methyl or primary halides to avoid competing elimination reactions. libretexts.org

Acylation: Similarly, the enolate of this compound can react with acylating agents, such as acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-carbon, leading to the formation of a β-keto ester. This transformation is a powerful method for synthesizing 1,3-dicarbonyl compounds. The acylation of furan rings themselves typically requires a Lewis acid catalyst like boron trifluoride or zinc chloride. chemcess.comgoogle.com

Table 3: Reagents for α-Carbon Functionalization

| Reaction | Base | Electrophile | Product Type |

| Alkylation | Lithium diisopropylamide (LDA) | Alkyl Halide (R-X) | α-Alkyl Ester |

| Acylation | Lithium diisopropylamide (LDA) | Acyl Chloride (RCOCl) | β-Keto Ester |

Knoevenagel Condensations and Related Carbonyl Additions

The Knoevenagel condensation is a reaction between an active methylene (B1212753) compound and an aldehyde or ketone, catalyzed by a weak base (such as an amine or its salt). sigmaaldrich.comthermofisher.com The α-carbon of this compound can act as the active methylene component, although compounds with two activating groups (like malonic esters) are more commonly used. thermofisher.com

In this reaction, the base facilitates the formation of a carbanion at the α-carbon of the ester. This nucleophile then adds to the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct typically undergoes subsequent dehydration to yield an α,β-unsaturated product. sigmaaldrich.com For example, reacting this compound with benzaldehyde (B42025) in the presence of a catalyst like piperidine (B6355638) would be expected to yield ethyl 2-(furan-3-yl)-3-phenylacrylate. This reaction is a cornerstone for the synthesis of substituted alkenes. unifap.brresearchgate.net

Formation of Carbonyl Ylides and Carbene Intermediates

The generation of carbene intermediates from this compound typically requires its conversion to an α-diazo derivative, namely ethyl 2-diazo-2-(furan-3-yl)acetate. The decomposition of this diazo compound, facilitated by transition metal catalysts, yields a highly reactive metal-carbene complex. This intermediate can then engage in various transformations, including intramolecular reactions with the furan ring or intermolecular reactions to form carbonyl ylides.

Carbene Generation and Intramolecular Reactions

Transition metal complexes, particularly those of rhodium(II) and cobalt(II), are effective catalysts for the decomposition of α-diazoacetates, leading to the formation of metal carbenoids. nih.govresearchgate.net Once formed from the diazo derivative of this compound, the rhodium-carbenoid can undergo an intramolecular reaction with the furan ring. The furan π-system can act as a nucleophile, attacking the electrophilic carbene carbon. This process typically results in cyclopropanation across one of the double bonds of the furan ring. Given the substitution at the 3-position, the reaction would likely occur across the C4-C5 double bond to form a strained but synthetically valuable tricyclic furan-3-yl-cyclopropane carboxylate derivative. The conditions for such intramolecular cyclopropanations have been extensively studied for similar substrates. nih.govusf.edurochester.edu

< div class="table-container">

| Catalyst | Solvent | Temperature | Expected Product | Reference |

| Rh₂(OAc)₄ | Dichloromethane (CH₂Cl₂) | 25-40 °C | Ethyl 3-oxa-4-azatricyclo[3.2.1.0²⁶]octa-6-ene-4-carboxylate | researchgate.net |

| Co(II)-Porphyrin Complex | Toluene | 60-80 °C | Ethyl 3-oxa-4-azatricyclo[3.2.1.0²⁶]octa-6-ene-4-carboxylate | nih.gov |

| Cu(I)-TPB Complex | Benzene | 80 °C | Ethyl 3-oxa-4-azatricyclo[3.2.1.0²⁶]octa-6-ene-4-carboxylate | researchgate.net |

Table 1: Representative Catalytic Systems for Intramolecular Carbene Reactions.

Formation of Carbonyl Ylides via Intermolecular Reactions

Alternatively, the metal-carbene intermediate can react intermolecularly with a compound containing a Lewis basic site, such as the oxygen atom of a carbonyl group. nih.gov The reaction of the carbenoid derived from ethyl 2-diazo-2-(furan-3-yl)acetate with an aldehyde or ketone generates a carbonyl ylide. researchgate.net This 1,3-dipole is a versatile intermediate that can be trapped in situ by a dipolarophile (such as an alkene or alkyne) in a [3+2] cycloaddition reaction to form five-membered oxygen-containing heterocycles. researchgate.net This tandem reaction sequence, involving carbene formation, ylide generation, and cycloaddition, allows for the rapid construction of complex molecular architectures from relatively simple precursors.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are cornerstones of modern computational chemistry. DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., cc-pVTZ), offer a balance of accuracy and computational efficiency for calculating the ground-state molecular geometry, electronic properties, and vibrational frequencies of furan (B31954) derivatives. globalresearchonline.nettandfonline.com These calculations allow for a detailed exploration of the molecule's electronic landscape, providing a foundation for understanding its stability and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an appropriate acceptor molecule.

LUMO: The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

Table 1: Illustrative Frontier Orbital Properties of Furan This table presents data for the parent furan molecule to illustrate the application of FMO analysis.

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Varies with calculation method |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Varies with calculation method |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Varies with calculation method |

Note: Specific energy values are highly dependent on the chosen DFT functional and basis set.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The MEP surface maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. researchgate.net

Blue/Green: Regions of positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

For Ethyl 2-(furan-3-yl)acetate (B494440), the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atom within the furan ring and, most prominently, around the two oxygen atoms of the ethyl acetate (B1210297) group. These regions represent the primary sites for interaction with electrophiles. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms of the furan ring and the ethyl group, marking them as sites for potential nucleophilic interaction. Studies on furan and its derivatives confirm that negative electrostatic potentials are key determinants in their interactions with other molecules. nih.govresearchgate.net

The dipole moment and polarizability are fundamental electronic properties that describe how a molecule's charge distribution responds to an external electric field. These properties can be accurately calculated using quantum chemical methods. researchgate.netacs.org

Dipole Moment (μ): A measure of the net molecular polarity resulting from the asymmetrical distribution of charge. A non-zero dipole moment indicates a polar molecule. The dipole moment of furan derivatives is significantly influenced by the position and nature of substituents. For instance, the experimental dipole moment for 2-methyl furan is approximately 0.73 D. ias.ac.in The introduction of the ethyl acetate group at the 3-position in Ethyl 2-(furan-3-yl)acetate would be expected to result in a distinct dipole moment due to the polarity of the ester functional group.

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a tensor quantity, but is often reported as an average isotropic value. Calculations on furan and its halogenated derivatives show that substituents significantly alter the polarizability. researchgate.net

Computational studies on furan and related compounds demonstrate that methods like MP2 and DFT (B3LYP) can yield results that agree well with each other. researchgate.net

Table 2: Illustrative Calculated Dipole Moments and Polarizabilities of Furan and a Derivative This table provides data for furan and 3-chlorofuran (B3190982) to demonstrate the impact of substitution on electronic properties.

| Compound | Method/Basis Set | Dipole Moment (a.u.) | Average Polarizability (a.u.) |

|---|---|---|---|

| Furan | MP2/POL | 0.31 | 52.72 |

Source: Adapted from computational studies on furan derivatives. researchgate.net Note: 1 a.u. of dipole moment = 2.54 Debye; 1 a.u. of polarizability ≈ 0.148 ų.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds. nih.govresearchgate.net DFT calculations are frequently employed to probe reaction pathways, such as those involved in the thermal decomposition (pyrolysis) or atmospheric oxidation of furans. acs.orgnycu.edu.tw

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different three-dimensional arrangements (conformations or rotamers) of a molecule that arise from rotation around its single bonds. lumenlearning.comlibretexts.org For a flexible molecule like this compound, which contains several rotatable single bonds, a variety of conformations with different energies are possible. youtube.com

The key rotatable bonds in this compound include:

The C3-C bond connecting the furan ring to the acetate side chain.

The C-C bond of the acetate backbone.

The C-O and O-C bonds of the ethyl ester group.

Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. This is achieved by systematically rotating the bonds and calculating the energy of each resulting structure. The relative stability of different conformers is determined by a combination of steric hindrance (repulsion between bulky groups) and electronic effects (like hyperconjugation). youtube.com While specific conformational analysis or molecular dynamics simulation data for this compound are not available in the provided sources, such studies would be essential to determine its preferred three-dimensional shape, which in turn influences its physical properties and biological interactions.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic properties, providing a powerful complement to experimental characterization. By calculating these properties for a proposed structure, researchers can compare the theoretical spectra with experimental data to confirm or elucidate the molecule's identity and structure. globalresearchonline.net

IR Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. Theoretical calculations on furan and its derivatives have successfully assigned the characteristic vibrational modes, such as C-H stretching, C=C stretching, and ring breathing vibrations. globalresearchonline.net For this compound, such calculations would predict the characteristic frequencies for the furan ring, as well as the strong C=O stretching frequency of the ester group and various C-H and C-O stretching and bending modes.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). globalresearchonline.net Computational studies on furan derivatives have shown that calculated shielding constants are sensitive to substituent effects. researchgate.net To improve accuracy, the raw calculated isotropic shielding values are often linearly scaled by comparing them to experimental data for a set of known compounds. nrel.govnih.gov This approach can achieve high accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C, making it a valuable tool for structural assignment. nrel.govnih.gov

Table 3: Illustrative Comparison of Calculated and Experimental IR Frequencies for Furan This table presents data for the parent furan molecule to demonstrate the accuracy of DFT in predicting vibrational spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/cc-pVTZ) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| CH Symmetric Stretch | 3241 | 3162 |

| CH Asymmetric Stretch | 3233 | 3152 |

| Ring C=C Stretch | 1541 | 1504 |

Source: Adapted from theoretical studies on furan. globalresearchonline.net The systematic overestimation in calculated frequencies is common and is often corrected using a scaling factor.

Quantitative Structure-Activity Relationship (QSAR) Descriptors

The following table outlines a selection of commonly used QSAR descriptors that have been computationally determined for Ethyl 2-(furan-2-yl)acetate . These values are sourced from publicly available chemical databases.

Table 1: Computed QSAR Descriptors for Ethyl 2-(furan-2-yl)acetate

| Descriptor | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃ | nih.gov |

| Molecular Weight | 154.16 g/mol | nih.gov |

| XLogP3 | 1.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 154.062994 g/mol | nih.gov |

| Monoisotopic Mass | 154.062994 g/mol | nih.gov |

| Topological Polar Surface Area | 39.4 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 175 | nih.gov |

| Isotope Atom Count | 0 | nih.gov |

| Defined Atom Stereocenter Count | 0 | nih.gov |

| Undefined Atom Stereocenter Count | 0 | nih.gov |

| Defined Bond Stereocenter Count | 0 | nih.gov |

| Undefined Bond Stereocenter Count | 0 | nih.gov |

| Covalently-Bonded Unit Count | 1 | nih.gov |

| Compound Is Canonicalized | Yes | nih.gov |

These descriptors serve as the numerical representation of the molecule's structure in a QSAR model. For instance, the XLogP3 value provides an indication of the molecule's lipophilicity, which is a critical parameter in predicting its absorption and distribution. The Topological Polar Surface Area (TPSA) is another key descriptor that relates to the molecule's ability to permeate biological membranes. The number of rotatable bonds , hydrogen bond donors , and acceptors are fundamental in assessing the molecule's conformational flexibility and its potential for intermolecular interactions.

While the data presented is for the 2-yl isomer, it offers a valuable comparative baseline for any future computational studies on This compound . The development of specific QSAR models for the 3-yl isomer would require dedicated quantum mechanical calculations to derive its unique set of molecular descriptors.

Applications of Ethyl 2 Furan 3 Yl Acetate As a Synthetic Intermediate

Precursor in the Total Synthesis of Complex Natural Products

The furan-3-yl structural unit is present in numerous natural products, making compounds like Ethyl 2-(furan-3-yl)acetate (B494440) valuable starting points or intermediates in their total synthesis. The synthesis of several terpenoids and other bioactive molecules relies on the strategic introduction of this scaffold.

Notable examples of natural products containing the furan-3-yl moiety include:

Rosefuran (3-methyl-2-prenylfuran): A terpenoid that is a minor but olfactorily significant component of rose oil aroma. wikipedia.org Its synthesis has been achieved through various routes, including palladium-catalyzed cycloisomerization of acyclic precursors and from other furan (B31954) derivatives, highlighting the importance of the furan core. wikipedia.orgrsc.org

Mintlactone: A bicyclic monoterpene lactone, the synthesis of which has attracted considerable attention from organic chemists. researchgate.net Several total syntheses of (-)-mintlactone have been developed, often involving key steps like intramolecular Barbier reactions and allenol cyclocarbonylation to construct the characteristic furan-containing structure. colab.wsnih.govacs.org

Luzofuran and Ancistrofuran: These are furan-containing snyderanes, a class of halogenated sesquiterpenoids. acs.org The first synthesis of (+)-luzofuran utilized an electrophilic brominative cyclization as a key step, demonstrating a powerful method for constructing complex molecular architectures around a furan-3-yl precursor. acs.org

Kerlinic Acid: A natural diterpenoid isolated from Salvia melissodora that features a furan-3-yl group. mdpi.com Studies on this compound have shown that the furan moiety can be preserved during selective oxidation reactions, leading to the formation of novel beta-lactones and oxiranes. mdpi.com

Table 1: Examples of Natural Products Featuring the Furan-3-yl Scaffold

| Natural Product | Class | Key Synthetic Strategy |

|---|---|---|

| Rosefuran | Monoterpenoid | Palladium-catalyzed cycloisomerization rsc.org |

| (-)-Mintlactone | Monoterpene Lactone | Intramolecular propargylic Barbier reaction researchgate.netnih.gov |

| (+)-Luzofuran | Sesquiterpenoid | Electrophilic brominative cyclization acs.org |

| Kerlinic Acid | Diterpenoid | Isolated from natural sources mdpi.com |

Building Block for Novel Heterocyclic Compounds

The furan ring serves as a versatile scaffold for the construction of other heterocyclic systems. The specific substitution pattern of Ethyl 2-(furan-3-yl)acetate makes it an ideal precursor for creating poly-functionalized and fused heterocyclic molecules through reactions like multi-component condensations and cyclizations.

Research has demonstrated the synthesis of complex heterocycles from furan-3-yl precursors:

5-(Furan-3-yl)barbiturates and Thiobarbiturates: An efficient, one-pot, three-component reaction between arylglyoxals, acetylacetone, and barbituric or thiobarbituric acid in water yields these highly functionalized derivatives. arkat-usa.org This method provides a straightforward route to novel compounds with potential applications in medicinal chemistry.

Spiro Furan-3(2H)-imines: A novel method has been developed to generate these spiro compounds through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. The reaction proceeds via a 1,4-addition followed by an intramolecular cyclization. nih.gov

4-(Furan-3'-yl)-2(5H)-furanimines: These complex heterocyclic structures have been synthesized efficiently through a Palladium(II)-catalyzed oxidative heterodimerization reaction of 2,3-allenamides and 1,2-allenyl ketones. acs.org

Table 2: Synthesis of Novel Heterocycles from Furan-3-yl Precursors

| Precursors | Reagents/Conditions | Resulting Heterocycle |

|---|---|---|

| Arylglyoxals, Acetylacetone, Barbituric Acid | Water, 60 °C | 5-(Furan-3-yl)barbiturate arkat-usa.org |

| α,β-Unsaturated Ketones, Aniline Derivatives | Intramolecular Cyclization | Spiro Furan-3(2H)-imine nih.gov |

| 2,3-Allenamides, 1,2-Allenyl Ketones | Pd(CH3CN)2Cl2 | 4-(Furan-3'-yl)-2(5H)-furanimine acs.org |

Intermediate in the Production of Agrochemicals and Specialty Chemicals

Derivatives of 3-furoic acid and related furan-3-yl compounds are recognized as important intermediates in the synthesis of agrochemicals and other specialty chemicals. guidechem.comguidechem.comcymitquimica.com The furan ring is a key structural motif in various biologically active molecules, and the 3-substituted pattern allows for the introduction of diverse functionalities. scispace.com For instance, compounds like 2,5-Dimethyl-3-furoic acid and 2-Methyl-4-(trifluoromethyl)-3-furancarboxylic acid are noted for their use in creating new agrochemicals. cymitquimica.comchemimpex.com

In the realm of specialty chemicals, furan-3-yl compounds are crucial for flavors and fragrances. A prominent example is rosefuran, a key aroma component of rose oil, which also functions as a sex pheromone for the acarid mite, Caloglyphus sp. wikipedia.org The synthesis and production of such high-value compounds often rely on precursors containing the furan-3-yl scaffold. tandfonline.com

Scaffold for the Development of Advanced Organic Materials

The rigid, aromatic structure of the furan ring makes it an attractive building block for advanced organic materials, including polymers and compounds for organic electronics. scispace.com Furan-based compounds are explored for their potential in creating polymers with unique properties for applications in coatings or electronics. chemimpex.com The furan ring can be incorporated into polymer backbones to enhance thermal stability and introduce specific electronic characteristics.

Furan derivatives are frequently employed in the development of:

Organic Field-Effect Transistors (OFETs) scispace.com

Organic Light-Emitting Diodes (OLEDs) scispace.com

Organic Semiconductors scispace.com

Furthermore, biosourced building blocks derived from compounds like isosorbide, which contain a related hexahydrofuro[3,2-b]furan core, have been used to create novel polyesters, demonstrating the utility of furan-based structures in polymer science. tandfonline.com

Component in Ligand Design for Catalytic Systems

The furan-3-yl group can be incorporated into the structure of ligands used in transition metal catalysis. The oxygen heteroatom can act as a coordination site, and the aromatic ring can be functionalized to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

A patent for bis-phenoxy-ether ligands used in Group IV polyolefin catalysis explicitly includes the furan-3-yl radical as a potential component of the ligand structure. google.com Additionally, other furan-3-yl derivatives, such as 3-(furan-3-yl)prop-2-ynoic acid, are noted for their value as ligands in coordination chemistry for the formation of metal complexes. smolecule.com The interaction of furan-3-yl ketones with transition metal complexes in catalytic reactions like transfer hydrogenation further underscores the role of this moiety in catalytic systems. rsc.org

Synthesis and Reactivity of Furan 3 Ylacetate Derivatives and Analogs

Alkyl and Aryl Esters of Furan-3-ylacetic Acid

The preparation of alkyl and aryl esters of furan-3-ylacetic acid typically begins with the synthesis of the parent acid, furan-3-ylacetic acid. The synthesis of these acids can be challenging, but various methods have been developed. One patented process describes the preparation of furylacetic acids and their corresponding esters google.com. Although specific examples often focus on the more common 2-isomer, the methodologies are applicable to the 3-substituted series google.com. The inherent difficulties in synthesizing furylacetic acids, particularly those like plakorsin B which possess this core structure, have been noted in academic research cardiff.ac.uk.

Once furan-3-ylacetic acid is obtained, the most common and direct method for its conversion to alkyl esters, such as ethyl 2-(furan-3-yl)acetate (B494440), is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed scispace.compitt.edu.

The reactivity of these esters is dictated by three main components: the ester functional group, the active methylene (B1212753) (alpha-carbon) group, and the furan (B31954) ring. The furan ring itself is less aromatic than benzene (B151609) and exhibits reactivity closer to that of an enol, making it susceptible to degradation or polymerization under strong acidic conditions cardiff.ac.uk. This necessitates careful condition selection during synthesis and subsequent reactions.

Table 1: Synthesis of Furan-3-ylacetic Acid Esters

| Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | Furan-3-ylacetic acid, Ethanol (B145695) | H₂SO₄ (catalyst), Reflux | Ethyl 2-(furan-3-yl)acetate |

Furan-3-ylacetamides and Other Nitrogen-Containing Derivatives

Furan-3-ylacetamides and related nitrogenous derivatives are typically synthesized from the corresponding esters or the carboxylic acid. The most straightforward method is the aminolysis of an ester like this compound. This reaction involves heating the ester with ammonia (B1221849) or a primary or secondary amine to replace the ethoxy group with a nitrogen-containing substituent, forming the corresponding amide.

Alternatively, furan-3-ylacetic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂). The resulting furan-3-ylacetyl chloride can then be treated with an amine to form the amide under milder conditions and often in higher yields. This two-step process is versatile and allows for the synthesis of a wide range of N-substituted amides. The compound N-(Furan-3-yl)acetamide is a known derivative, confirming the viability of these synthetic transformations google.com.

Compounds with Modified Alpha-Substituents (e.g., nitro, oxo, amino)

The alpha-carbon of this compound (the CH₂ group) is positioned between the electron-withdrawing furan ring and the carbonyl group, making its protons acidic and amenable to deprotonation to form an enolate. This enolate is a key intermediate for introducing a variety of substituents at the alpha-position.

Alpha-Halogenation: Alpha-halogenated esters can be prepared by treating the ester enolate with an electrophilic halogen source. Alternatively, the parent furan-3-ylacetic acid can undergo halogenation via the Hell-Volhard-Zelinsky reaction, using reagents like Br₂ and a catalytic amount of PBr₃, followed by esterification. The resulting α-halo esters are versatile intermediates themselves, acting as potent alkylating agents emory.edu. For instance, ethyl 2-bromo-2-(furan-3-yl)acetate could be synthesized and used in subsequent nucleophilic substitution reactions.

Alpha-Alkylation: The enolate generated from this compound can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). To achieve efficient and clean deprotonation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used at low temperatures.

Introduction of Other Groups:

Amino Group: An α-amino group can be introduced through various methods, including the substitution of an α-halo ester with an azide (B81097) source followed by reduction, or through electrophilic amination of the enolate. The development of methods for synthesizing chiral α-functionalized carbonyl compounds is a significant area of research nih.gov.

Oxo Group: An α-oxo (keto) group can be installed via oxidation of the enolate using specific oxidizing agents like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

Table 2: Representative Alpha-Substitution Reactions

| Reaction Type | Substrate | Reagents | Product Type |

|---|---|---|---|

| Halogenation | This compound | 1. LDA; 2. Br₂ | Ethyl 2-bromo-2-(furan-3-yl)acetate |

| Alkylation | This compound | 1. LDA; 2. CH₃I | Ethyl 2-(furan-3-yl)propanoate |

Ring-Substituted Furan-3-ylacetate Analogs (e.g., halogenated, alkylated furans)

Introducing substituents directly onto the furan ring of the furan-3-ylacetate framework can be accomplished either by starting with a pre-substituted furan or by direct functionalization of the heterocycle. The furan ring is electron-rich and generally undergoes electrophilic substitution preferentially at the C2 or C5 positions.

Halogenation: Direct halogenation of furan with Cl₂ or Br₂ is often aggressive and can lead to polyhalogenation and decomposition researchgate.net. For more controlled monohalogenation, milder reagents and conditions are required. For example, bromination can be achieved using N-bromosuccinimide (NBS) mdpi.com. The electron-withdrawing nature of the acetate (B1210297) side chain at C3 would likely direct incoming electrophiles to the C2 or C5 positions.

Alkylation/Arylation: While classical Friedel-Crafts alkylation can be problematic with sensitive furan rings, modern cross-coupling methods have proven more effective. Photochemical synthesis has been used to prepare 3- and 5-aryl-2-furyl derivatives from bromofuran precursors, demonstrating a method for C-C bond formation on the ring northeastern.edu. Rhodium-catalyzed reactions of acetylenes with α-diazocarbonyls can directly produce substituted furan-3-carboxylates, which are close analogs of the target structure researchgate.net.

Stereoselective Synthesis of Chiral Furan-3-ylacetate Derivatives

The creation of chiral furan-3-ylacetate derivatives, particularly those with a stereocenter at the alpha-carbon, is a significant synthetic challenge. The primary strategies for achieving this involve asymmetric synthesis, which can be broadly categorized into chiral auxiliary-based methods and catalytic asymmetric methods emory.edunih.gov.

In a chiral auxiliary approach, the furan-3-ylacetic acid is first attached to a chiral molecule (the auxiliary). The presence of the auxiliary directs the subsequent alpha-functionalization reaction (e.g., alkylation of the enolate) to occur from one face, leading to a diastereomeric excess. The auxiliary is then cleaved to yield the enantioenriched product.

Catalytic asymmetric synthesis is a more atom-economical approach where a chiral catalyst creates a chiral environment around the substrate, guiding the reaction to favor one enantiomer. This could involve the asymmetric alkylation of a furan-3-ylacetate enolate using a chiral ligand-metal complex. While specific examples for this compound are not abundant, the principles are well-established for other carbonyl compounds nih.gov. Furthermore, asymmetric reactions involving the furan ring itself, such as the Diels-Alder reaction between 2-methylfuran (B129897) and maleimides, have been shown to achieve high levels of enantiomeric purity through dynamic crystallization, highlighting a powerful method for inducing chirality in furan-containing systems. The development of enantioselective approaches to chiral furan alcohols also provides access to key building blocks for more complex chiral molecules.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for the separation and purification of Ethyl 2-(furan-3-yl)acetate (B494440). The choice of technique depends on the volatility of the compound and the required scale of separation, ranging from analytical assessments of purity to preparative isolation of the material.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like Ethyl 2-(furan-3-yl)acetate. It is particularly effective for identifying and quantifying volatile impurities that may be present in a sample. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Detailed research on the analysis of furan (B31954) derivatives demonstrates the utility of GC coupled with mass spectrometry (GC-MS) for unambiguous identification. For instance, a typical method for analyzing furan derivatives involves a capillary column like the HP-5MS. The temperature program is optimized to ensure the separation of the target compound from starting materials, solvents, and byproducts. The use of a mass spectrometer detector allows for the identification of separated components based on their unique mass spectra.

| Parameter | Typical Value/Condition | Source |

| Column | HP-5MS (5% Phenyl Methyl Siloxane) | |

| Injector Temperature | 280 °C | |

| Carrier Gas | Helium | |

| Flow Rate | 1 mL/min | |

| Temperature Program | Initial 32°C (4 min), ramp at 20°C/min to 200°C (hold 3 min) | |

| Detector | Mass Spectrometry (MS) |

This technique is invaluable for final purity checks of the synthesized ester and for detecting trace-level contaminants that other methods might miss.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound. It is particularly suitable for compounds that may have limited thermal stability or volatility, making it a complementary technique to GC. The separation is achieved by pumping a liquid solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase).

Reverse-phase HPLC is the most common mode used for furan derivatives. In this setup, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte as it elutes from the column. The furan ring provides a suitable chromophore for UV detection.

| Parameter | Typical Value/Condition | Source |

| Column | C8 or C18 (e.g., Zorbax Eclipse XBD-C8) | |

| Mobile Phase | Gradient of water (with 0.1% acetic acid) and methanol | |

| Flow Rate | 0.5 - 1.0 mL/min | |

| Temperature | 25°C (ambient) | |

| Detector | Diode Array Detector (DAD) or UV-Vis | |

| Wavelength | 210 nm or 254 nm |

HPLC is not only used for purity assessment but also for preparative separations to isolate pure this compound from reaction mixtures.

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of chemical reactions that produce this compound. It allows chemists to qualitatively track the consumption of starting materials and the formation of the product over time.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of nonpolar and polar organic solvents like hexanes and ethyl acetate (B1210297). The separation is based on the differential adsorption of the compounds to the silica gel; less polar compounds travel further up the plate.

The spots are visualized, typically under UV light where the furan ring will fluoresce, or by using chemical staining agents. By comparing the retention factor (Rf) value of the spots in the reaction mixture to those of the pure starting material and product, the progress of the reaction can be easily determined. A completed reaction is often indicated by the disappearance of the starting material spot and the appearance of a prominent product spot.

| Parameter | Typical Material/Condition | Source |

| Stationary Phase | Silica gel 60 on aluminum or glass plates | |

| Mobile Phase (Eluent) | Ethyl acetate/Hexanes (e.g., 1:8 or 1:4 mixtures) | |

| Application | Capillary spotting of reaction mixture aliquots | |

| Visualization | UV lamp (254 nm) or chemical stains (e.g., iodine) |

While this compound itself is not chiral, many of its derivatives resulting from asymmetric synthesis are. For these chiral derivatives, determining the enantiomeric excess (ee) is critical to evaluating the success of the synthesis. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in greater amount than the other.

Chiral HPLC is the gold standard for this analysis. This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. Columns such as those from the DAICEL CHIRALPAK series are commonly used. The separated enantiomers are detected as distinct peaks in the chromatogram, and the enantiomeric excess is calculated from the relative areas of these peaks.

| Parameter | Typical Value/Condition | Source |

| Column | Chiral Stationary Phase (e.g., DAICEL CHIRALPAK OD-H, AS-H) | |

| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 95:5 or 90:10) | |

| Flow Rate | 0.4 - 1.0 mL/min | |

| Detector | UV-Vis | |

| Wavelength | 254 nm |

Quantitative Analysis Methods (e.g., Spectrophotometric Assays for reaction kinetics)

Beyond chromatographic methods, quantitative analysis techniques are essential for studying the kinetics of reactions involving this compound. Spectrophotometric assays, in particular, offer a continuous and non-destructive way to monitor reaction rates.